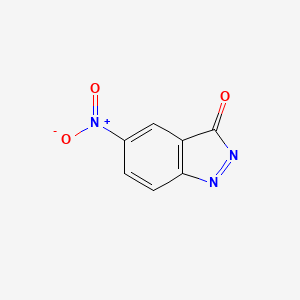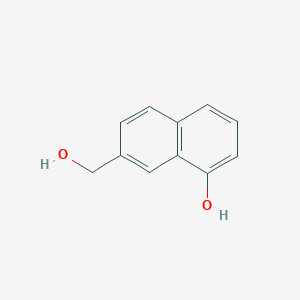
5-Nitro-3H-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The nitro group at the 5-position and the keto group at the 3-position of the indazole ring confer unique chemical and biological properties to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-nitrophenylhydrazone, which undergoes cyclization in the presence of a suitable catalyst to yield the desired indazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 5-Amino-3H-indazol-3-one.
Substitution: Halogenated indazole derivatives.
Applications De Recherche Scientifique
5-Nitro-3H-indazol-3-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Nitro-3H-indazol-3-one involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Indazole: The parent compound without the nitro and keto groups.
5-Nitroindazole: Lacks the keto group at the 3-position.
3H-Indazol-3-one: Lacks the nitro group at the 5-position.
Uniqueness: 5-Nitro-3H-indazol-3-one is unique due to the presence of both the nitro and keto groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61976-45-2 |
|---|---|
Formule moléculaire |
C7H3N3O3 |
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
5-nitroindazol-3-one |
InChI |
InChI=1S/C7H3N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H |
Clé InChI |
RRSVLBVNRRUZKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)










![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)

